molecular formula C12H9N3O B3031338 5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole CAS No. 256348-46-6

5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole

Cat. No.: B3031338
CAS No.: 256348-46-6
M. Wt: 211.22 g/mol
InChI Key: CEKVZGMPIHSBOK-UHFFFAOYSA-N
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Description

5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the N-nitrosation of aniline derivatives using sodium nitrite and concentrated hydrochloric acid, followed by cyclization using trifluoroacetic anhydride at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

IUPAC Name

5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-2-4-9-7(3-1)8-5-6-10-12(11(8)13-9)15-16-14-10/h1-4,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKVZGMPIHSBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=C1C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419887
Record name 4,5-Dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256348-46-6
Record name 4,5-Dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole
Reactant of Route 2
5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole
Reactant of Route 3
5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole
Reactant of Route 4
5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole
Reactant of Route 5
5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole
Reactant of Route 6
5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole

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